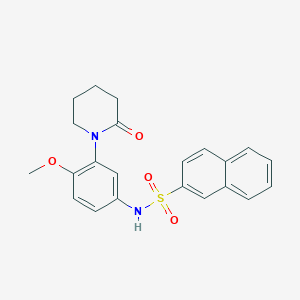

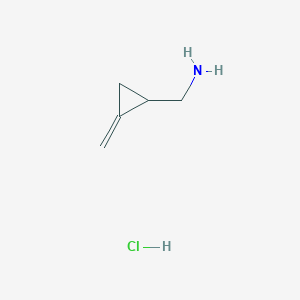

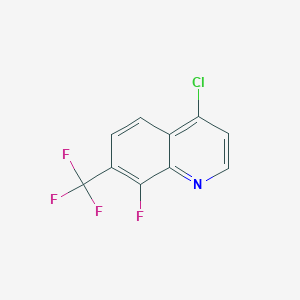

![molecular formula C22H19N5O2S B2827439 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 905668-78-2](/img/structure/B2827439.png)

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Applications De Recherche Scientifique

Novel Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These complexes, synthesized from N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and its derivatives, were characterized by various spectroscopic methods and evaluated for their antioxidant potential in vitro. The study highlights the role of hydrogen bonding in self-assembly processes and the antioxidant properties of these compounds, suggesting potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).

Antinociceptive Activity of Pyridazinone Derivatives

Another study focused on the synthesis of new pyridazinone derivatives, including their structural elucidation and evaluation for antinociceptive activity. The compounds displayed potent antinociceptive effects, surpassing aspirin in efficacy, which indicates the potential of these chemical structures in developing new analgesic agents. This research contributes to understanding the structure-activity relationships of pyridazinone compounds and their potential therapeutic applications (Doğruer et al., 2000).

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

A comprehensive study evaluated the pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research involved computational docking against targets such as the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), revealing compounds with moderate to high binding affinities and various pharmacological activities. These findings underscore the versatility of heterocyclic compounds in drug discovery and development (Faheem, 2018).

Orientations Futures

The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

Propriétés

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-29-20-5-3-2-4-19(20)24-21(28)14-30-22-11-10-18(25-26-22)16-6-8-17(9-7-16)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCYSGNSMBGLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

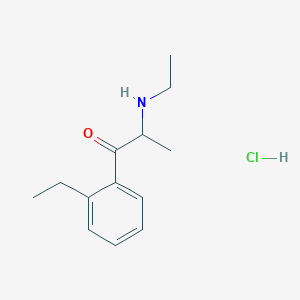

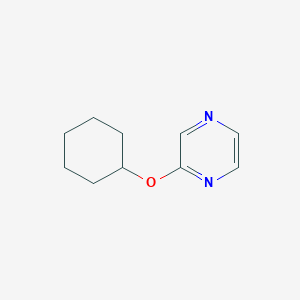

![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2827357.png)

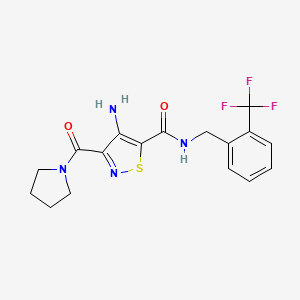

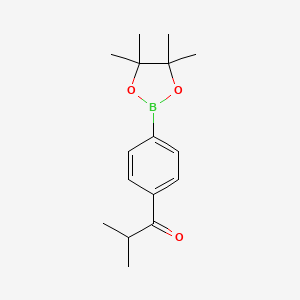

![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)

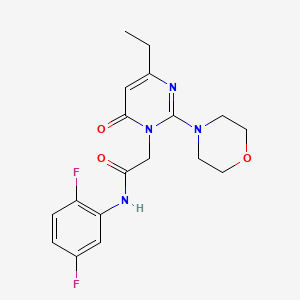

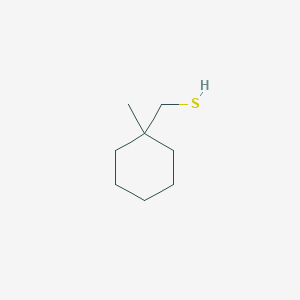

![7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2827366.png)

![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid](/img/structure/B2827367.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)